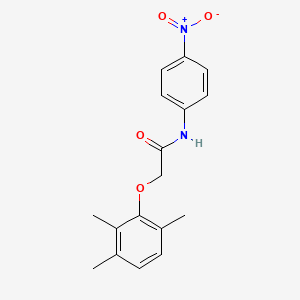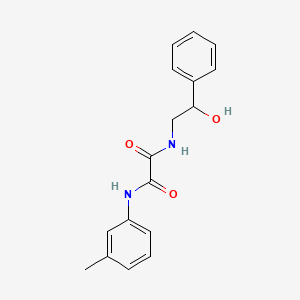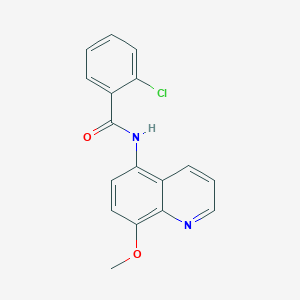
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC6. It also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. Additionally, it inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory and anti-microbial activity. In addition, it has been reported to inhibit the proliferation of smooth muscle cells, which may have implications for the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide in lab experiments is its well-established synthesis method. It has also been extensively studied for its potential applications in scientific research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide. Some of the key areas of research include:
1. Development of novel anti-cancer agents: Further studies are needed to explore the potential of this compound and its derivatives as anti-cancer agents.
2. Exploration of its anti-inflammatory and anti-microbial activity: The anti-inflammatory and anti-microbial activity of this compound needs to be further explored to identify potential therapeutic applications.
3. Investigation of its mechanism of action: The mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
4. Evaluation of its toxicity and safety: Further studies are needed to evaluate the toxicity and safety of this compound, especially in vivo, to determine its potential as a therapeutic agent.
In conclusion, this compound is a promising compound that has shown potential in various fields of scientific research. Its well-established synthesis method, anti-cancer, anti-inflammatory, and anti-microbial activity, and potential for further exploration make it an attractive candidate for future research. However, its toxicity and safety need to be further evaluated to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(8-methoxy-5-quinolinyl)benzamide involves the reaction of 8-methoxyquinoline-5-carboxylic acid with thionyl chloride to form 8-methoxyquinoline-5-carbonyl chloride. This intermediate is then reacted with 2-chlorobenzamide in the presence of a base to yield the final product. The synthesis of this compound is well-established and has been reported in several research articles.
Applications De Recherche Scientifique
2-chloro-N-(8-methoxy-5-quinolinyl)benzamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the key scientific research applications of this compound are as follows:
1. Anti-cancer activity: this compound has been shown to exhibit anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
2. Anti-inflammatory activity: This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
3. Anti-microbial activity: this compound has been reported to exhibit anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
2-chloro-N-(8-methoxyquinolin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-15-9-8-14(12-6-4-10-19-16(12)15)20-17(21)11-5-2-3-7-13(11)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXODYRLHMSKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5147099.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5147106.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147110.png)
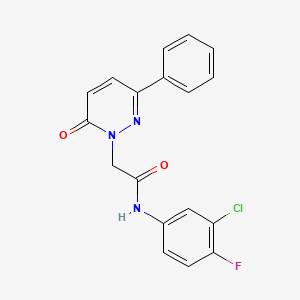
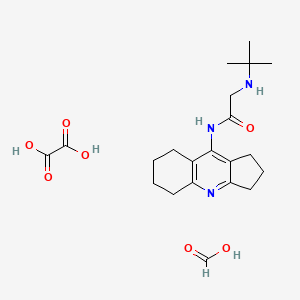
![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}valine](/img/structure/B5147148.png)
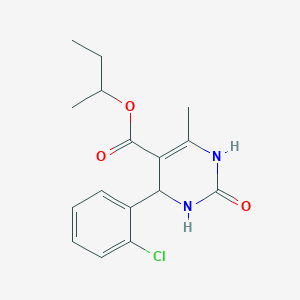
![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)

